1,1-Cyclopropanedicarboxamide vs. Cyclopropane-1,1-dicarboxylic Acid: Inverted Herbicidal Potency and Target Engagement
A direct comparison with cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7) reveals that the core diamide scaffold is not inherently herbicidal, while specific N,N'-disubstituted derivatives can show moderate activity. The parent 1,1-cyclopropanedicarboxamide itself is primarily a synthetic precursor, but its derivatives demonstrate a structure-activity relationship (SAR) that differs from the acid form. Specifically, the N,N'-bis(2-ethylphenyl) derivative of 1,1-cyclopropanedicarboxamide displayed moderate herbicidal activity against bentgrass, whereas the parent acid and most other analogues showed low activity against both lettuce and bentgrass [1]. This demonstrates that amide derivatization of the 1,1-cyclopropanedicarboxamide core is essential for achieving meaningful herbicidal effects, while the free acid is not sufficient.
| Evidence Dimension | Herbicidal Activity (visual injury rating) vs. Bentgrass (Agrostis stolonifera) |
|---|---|
| Target Compound Data | N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide: Moderate activity [1] |
| Comparator Or Baseline | Cyclopropane-1,1-dicarboxylic acid (CPD) and other N-substituted CPD analogues: Low activity [1] |
| Quantified Difference | Qualitative difference from 'low' to 'moderate' herbicidal activity; the diamide derivative is the only compound in the series to show this level of effect. |
| Conditions | In vivo whole-plant assay against bentgrass; 2022 study by Min et al. [1]. |
Why This Matters
This evidence clarifies that procurement of the 1,1-cyclopropanedicarboxamide scaffold is a strategic choice for derivatization, not for direct biological use, as the free acid fails to deliver the same herbicidal potential.
- [1] Min, L. J., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. doi: 10.1016/j.pestbp.2022.105228. View Source
